
5-Cyclopentyl-2,4-xylenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentyl-2,4-xylenol is an organic compound that belongs to the class of phenols It is characterized by a cyclopentyl group attached to the benzene ring, which also has two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2,4-xylenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-xylenol with cyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with minimal impurities .
化学反応の分析
Types of Reactions
5-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentyl-2,4-benzoquinone.
Reduction: Formation of cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives like 5-cyclopentyl-2,4-dibromo-xylenol.
科学的研究の応用
5-Cyclopentyl-2,4-xylenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Cyclopentyl-2,4-xylenol involves its interaction with biological targets through its phenolic group. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The cyclopentyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
類似化合物との比較
Similar Compounds
2,4-Dimethylphenol: Lacks the cyclopentyl group, resulting in different chemical properties.
5-Cyclopentyl-2,4-dimethylcyclohexanol: A reduced form of 5-Cyclopentyl-2,4-xylenol.
5-Cyclopentyl-2,4-benzoquinone: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
特性
CAS番号 |
60834-69-7 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
5-cyclopentyl-2,4-dimethylphenol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |
InChIキー |
UUJXQBDCMBHRJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




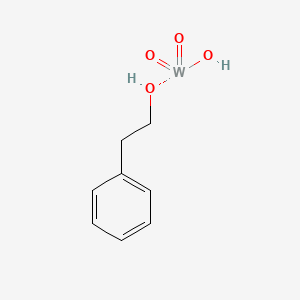
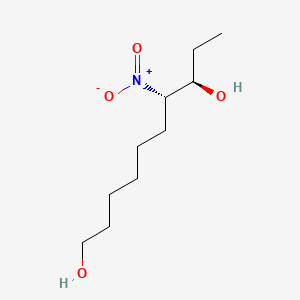

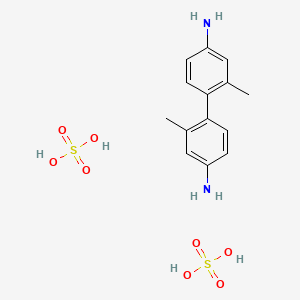

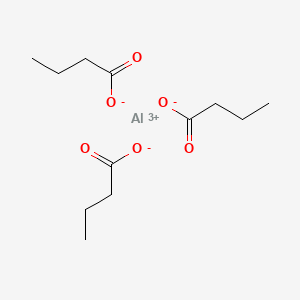
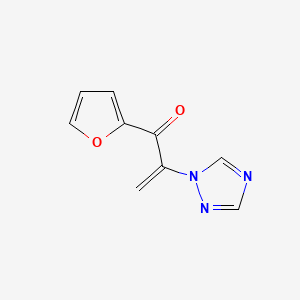
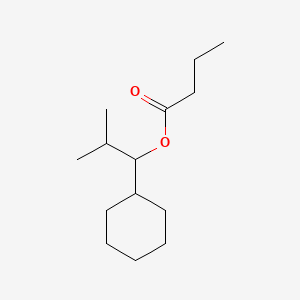
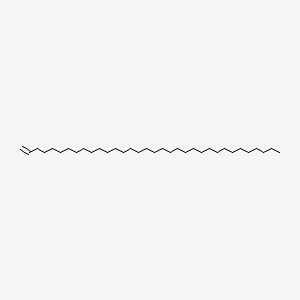

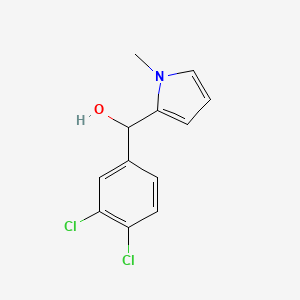
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
